1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(pyrimidin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyrimidinyl group attached to a cyclohexane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves the fluorination of cyclohexane derivatives followed by the introduction of the pyrimidinyl group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting with the fluorination of cyclohexane, followed by the functionalization of the fluorinated cyclohexane with a pyrimidinyl group. The process requires precise control of reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Due to its stability, the compound requires strong oxidizing or reducing agents under harsh conditions to undergo these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a nucleophile such as hydroxide or amine.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of fluorination on chemical reactivity.
Biology: Investigated for its potential use in drug design due to its stability and unique interactions with biological molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets through its fluorinated and pyrimidinyl groups. The fluorine atoms enhance the compound’s binding affinity to specific targets by increasing hydrophobic interactions and stability. The pyrimidinyl group can interact with nucleic acids and proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and chemical properties.
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Shares the undecafluoro structure but differs in functional groups, leading to different reactivity and applications.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(PYRIMIDIN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the combination of its fluorinated cyclohexane core and the pyrimidinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H4F11N3O |
---|---|
Molecular Weight |
403.15 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-pyrimidin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H4F11N3O/c12-6(4(26)25-5-23-2-1-3-24-5)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1-3H,(H,23,24,25,26) |
InChI Key |
LMGGXNCMGGCCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.